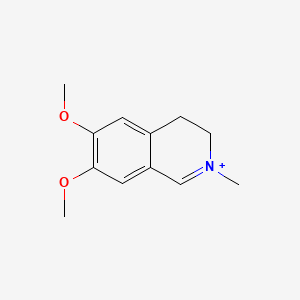

6,7-Dimethoxy-2-methyl-3,4-dihydroisoquinolinium

Description

6,7-Dimethoxy-2-methyl-3,4-dihydroisoquinolinium (IUPAC name: 3,4-dihydro-6,7-dimethoxy-2-methylisoquinolin-2-ium) is an isoquinolinium alkaloid with a partially saturated bicyclic structure. Its planar isoquinoline moiety exhibits electron delocalization, as evidenced by short bond lengths (C–N: 1.34 Å, C–C: 1.40–1.47 Å) in crystallographic studies . The compound is naturally occurring and has been isolated from plants such as Papaver bracteatum, Annona squamosa, and Hammada articulata . Its synthetic derivatives, such as the iodide salt (CAS 6075-62-3), are widely used in organic synthesis, particularly in cyclization and alkylation reactions .

Properties

CAS No. |

32749-01-2 |

|---|---|

Molecular Formula |

C12H16NO2+ |

Molecular Weight |

206.26 g/mol |

IUPAC Name |

6,7-dimethoxy-2-methyl-3,4-dihydroisoquinolin-2-ium |

InChI |

InChI=1S/C12H16NO2/c1-13-5-4-9-6-11(14-2)12(15-3)7-10(9)8-13/h6-8H,4-5H2,1-3H3/q+1 |

InChI Key |

AWOUIWVQSFMVNU-UHFFFAOYSA-N |

Canonical SMILES |

C[N+]1=CC2=CC(=C(C=C2CC1)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-2-methyl-3,4-dihydroisoquinolinium typically involves the N-alkylation of 3,4-dihydroisoquinoline derivatives. One common method includes the reaction of 6,7-dimethoxy-3,4-dihydroisoquinoline with methyl iodide under basic conditions to yield the desired product . The reaction is usually carried out in an organic solvent such as ethanol or xylene, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and efficient purification techniques, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound participates in substitution reactions at its methyl or methoxy groups, facilitated by reactive electrophiles. Key examples include:

These reactions often proceed via enamine tautomer intermediates, enabling nucleophilic attack on electrophilic carbonyl groups .

Ring Expansion Reactions

The compound undergoes ring expansion when treated with α-diazotoluene-2-carboxylates, forming phthalideisoquinolines. This reaction involves aziridinium intermediates and demonstrates the compound’s utility in heterocyclic chemistry:

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| α-Diazotoluene-2-carboxylates | Dry tetrahydrofuran (THF) | Phthalideisoquinolines (e.g., cordrastine) |

Hydrogenation Reactions

Hydrogenation of nitro-substituted derivatives using palladium-on-carbon catalysts yields amines:

Mechanistic Insights

Reactions often involve enamine tautomer intermediates (e.g., in anhydride reactions) , enabling 6-exo-trig ring-closure mechanisms. For example, the reaction with succinic anhydride proceeds via:

-

Nucleophilic attack of the enamine tautomer on the anhydride carbonyl.

-

Anhydride ring opening and cyclization to form tricyclic products .

Key Observations from Research

-

Versatile Reactivity : The compound serves as a C-nucleophile in reactions with electrophiles like anhydrides and acetophenones .

-

Thermal Stability : Reactions typically require elevated temperatures (e.g., 120°C in xylene) .

-

Yield Optimization : Purification via column chromatography and solvent evaporation is critical for isolating products .

This compound’s reactivity underscores its importance in synthesizing complex heterocyclic systems, particularly in pharmaceutical and medicinal chemistry.

Scientific Research Applications

6,7-Dimethoxy-2-methyl-3,4-dihydroisoquinolinium is a quaternary ammonium salt with the molecular formula . It has a molecular weight of 206.26 g/mol . The compound has various applications, primarily in the synthesis of other chemical compounds and pharmaceutical research .

Synthesis of Tetrahydroisoquinoline Derivatives

This compound is a valuable intermediate in synthesizing tetrahydroisoquinoline derivatives .

Quaternizing agents Dihydroisoquinolinium compounds can be created by treating 3,4-dihydroisoquinoline with a quaternizing agent such as alkyl halides (methyl iodide, methyl bromide, ethyl iodide) or dialkyl sulfates (dimethyl sulfate, diethyl sulfate) . Other suitable quaternizing agents are alkenyl halides (vinyl chloride, allyl bromide) and aralkyl halides (benzyl bromide, phenethyl bromide) . The reaction usually occurs in an organic solvent like ethyl acetate .

Reaction with acetophenones 2-methyl-6,7-dimethoxy-3,4-dihydroisoquinolinium methyl sulfate reacts with 3,4-dimethoxyacetophenone to produce 1 (3,4 dimethoxyphenacyl) 2 methyl- 6,7-dimethoxy-1,2,3,4 tetrahydroisoquinoline .

Synthesis of phthalideisoquinolines this compound iodide can be used in the synthesis of phthalideisoquinolines through a reaction in dry tetrahydrofuran (THF) .

Pharmaceutical Applications

Quaternary 3,4-dihydro-isoquinolinium salts have valuable pharmacological properties, particularly an antithrombotic effect . These compounds can be used in pharmaceutical compositions with antithrombotic properties, along with carriers and/or diluents .

Antifungal Activity 2-Aryl-6,7-methylenedioxy-1,2,3,4-tetrahydroisoquinolines, which can be synthesized using isoquinoline derivatives, exhibit in vitro antifungal activities .

Research Tools

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-2-methyl-3,4-dihydroisoquinolinium involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxy groups and the isoquinolinium core play crucial roles in binding to these targets, modulating their activity. This compound may influence various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Dauricine

- Structure: A dibenzyl tetrahydroisoquinoline (THIQ) alkaloid containing two 6,7-dimethoxy-2-methyl-3,4-dihydroisoquinoline units linked via phenolic ether bridges .

- Source : Extracted from Menispermum dauricum, a plant used in traditional Chinese medicine for rheumatic diseases .

- Key Differences: Dauricine has a larger molecular weight (C₃₈H₄₄N₂O₆, MW 624.8 g/mol) compared to the monomeric 6,7-dimethoxy-2-methyl-3,4-dihydroisoquinolinium (C₁₂H₁₆NO₂⁺, MW 220.13 g/mol) . The extended structure of Dauricine enhances its biological activity, particularly as a calcium channel blocker .

N-Methylcorydaldine Derivatives

- 1-Methyl-6,7-dimethoxy-8-hydroxy-3,4-dihydroisoquinolinium Inner Salt Structure: Features an additional hydroxyl group at position 8 and an inner salt configuration . Properties: Melting point (mp) 219–220°C, pKa values 6.74 and 11.40 (at 315 nm). Found in Lophophora williamsii (peyote cactus) . Comparison: The hydroxyl group increases polarity and reduces LogP (−1.33) compared to the parent compound (LogP ~0.8) .

- 2-Methyl-6,7-dimethoxy-8-hydroxy-3,4-dihydroisoquinolinium Inner Salt Structure: Methylation at position 2 with an 8-hydroxyl group . Properties: Mp 159–165°C, pKa 5.58 and 10.90 (at 330 nm). Exhibits stronger acidity than non-hydroxylated derivatives .

6,7-Dimethoxy-2,3-dimethyl-3,4-dihydroisoquinolinium Iodide

- Structure : Additional methyl group at position 3 .

- Properties : Molecular weight 220.13 g/mol, LogP −1.33, and polar surface area (PSA) 21.47 Ų. Used in pharmacological studies due to enhanced stability from dual methylation .

Physicochemical Properties Comparison

Chromatographic Behavior

- N-Alkyl Derivatives: Homologs like N-ethyl-6,7-dimethoxy-3,4-dihydroisoquinolinium iodide exhibit higher retention factors (Rf) in paper chromatography with C₄–C₈ alcohols due to increased hydrophobicity . The parent compound shows moderate polarity, eluting earlier than hydroxylated derivatives in ethyl acetate–hexane systems .

Biological Activity

6,7-Dimethoxy-2-methyl-3,4-dihydroisoquinolinium (DMIQ) is a compound belonging to the isoquinoline family, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Synthesis and Structural Characteristics

DMIQ can be synthesized through various methods, including nucleophilic addition reactions involving Grignard reagents. The synthesis typically yields a quaternary salt that can undergo further transformations to produce various derivatives with distinct biological activities .

Pharmacological Properties

DMIQ exhibits a range of pharmacological effects, primarily related to its sympathomimetic activity. Research indicates that it can induce pressor effects in animal models, particularly in albino mice. The compound has been associated with increased salivation and other autonomic responses .

| Property | Effect |

|---|---|

| Sympathomimetic Activity | Induces pressor effects |

| Salivation | Increased salivation observed |

| Toxicity | Moderate toxicity in animal models |

The biological activity of DMIQ is thought to be mediated through its interaction with adrenergic receptors. Studies have shown that the presence of methoxy groups at the 6 and 7 positions enhances its affinity for these receptors, leading to increased sympathetic outflow . The compound's structural features facilitate its ability to cross the blood-brain barrier, contributing to its central nervous system effects.

Case Studies

-

Sympathomimetic Effects in Mice

A study conducted on albino mice demonstrated that DMIQ administration resulted in significant increases in heart rate and blood pressure. The compound was noted for producing fewer pilomotor effects compared to other isoquinolines, suggesting a selective sympathomimetic profile . -

Toxicological Assessment

Toxicity studies revealed that DMIQ has a moderate safety profile. LD50 values indicated that while it exhibits some toxic effects, these are less pronounced than those observed with other related compounds. The primary symptoms included respiratory distress and convulsive movements shortly before death in high-dose scenarios .

Comparative Studies

Comparative analyses with other isoquinoline derivatives highlight DMIQ's unique pharmacological profile. For instance, while many derivatives exhibit biphasic responses (pressor-depressor), DMIQ predominantly acts as a short-acting pressor agent .

Structural-Activity Relationship (SAR)

Research into the SAR of DMIQ has revealed that modifications at the methoxy positions significantly alter its biological activity. The 6,7-dimethoxy substitution is crucial for maintaining its sympathomimetic properties while minimizing adverse effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6,7-Dimethoxy-2-methyl-3,4-dihydroisoquinolinium, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis typically involves cyclization of benzylamine derivatives or reductive alkylation of pre-functionalized isoquinoline precursors. To optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading), employ statistical Design of Experiments (DoE) to minimize trial-and-error approaches. For instance, fractional factorial designs can identify critical variables (e.g., pH, stoichiometry) that influence yield and purity . Computational reaction path searches based on quantum chemical calculations (e.g., density functional theory) can predict energetically favorable pathways, reducing experimental iterations .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming substituent positions (e.g., methoxy groups at C6/C7). High-Resolution Mass Spectrometry (HRMS) validates molecular weight and isotopic patterns. Pair these with High-Performance Liquid Chromatography (HPLC) using reverse-phase columns (C18) and UV detection (λ = 280 nm) to assess purity. For deuterated analogs (e.g., D6 derivatives), isotopic distribution analysis via mass spectrometry ensures synthetic fidelity .

Q. What are the stability considerations for handling and storing this compound?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) in sealed, light-resistant containers at –20°C to prevent oxidation or hygroscopic degradation. Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 6 months) with periodic HPLC monitoring to identify degradation products. Avoid exposure to strong acids/bases, as the dihydroisoquinolinium structure may undergo ring-opening or demethylation .

Advanced Research Questions

Q. How can computational chemistry guide the prediction of reaction mechanisms involving this compound in complex catalytic systems?

- Methodological Answer : Use quantum mechanics/molecular mechanics (QM/MM) hybrid models to simulate catalytic cycles, particularly for transition metal-mediated reactions. For example, calculate activation energies for potential intermediates in palladium-catalyzed cross-couplings. Tools like Gaussian or ORCA can model electron transfer processes, while molecular dynamics simulations assess solvent effects. Validate predictions with in situ FTIR or Raman spectroscopy to track intermediate formation .

Q. How should researchers resolve contradictions in experimental data regarding the compound’s reactivity under varying pH or solvent conditions?

- Methodological Answer : Apply multivariate analysis (e.g., Principal Component Analysis) to identify hidden variables influencing reactivity discrepancies. For pH-dependent studies, use potentiometric titrations to determine protonation states of the tertiary amine and dihydroisoquinolinium core. Solvent polarity effects can be quantified via Kamlet-Taft parameters and correlated with reaction rates using linear free-energy relationships (LFERs). Cross-reference with computational solvation models (COSMO-RS) to reconcile outliers .

Q. What advanced methodologies are recommended for studying this compound’s interactions in biological systems (e.g., enzyme inhibition)?

- Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities (Kd) with target proteins. For intracellular studies, use fluorescence tagging (e.g., BODIPY derivatives) coupled with confocal microscopy to track localization. Pair these with molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) to predict binding modes and residence times. Validate via mutagenesis of key amino acid residues in the target protein .

Q. How can membrane separation technologies enhance purification processes for this compound during scale-up?

- Methodological Answer : Optimize nanofiltration (NF) or reverse osmosis (RO) membranes to separate the compound from byproducts based on molecular weight cutoff (MWCO) and charge. Use response surface methodology (RSM) to model transmembrane pressure, flow rate, and solvent composition. For chiral resolution, integrate cellulose-based membranes or chiral stationary phases in HPLC. Monitor purity via LC-MS and adjust membrane pore size iteratively .

Data-Driven Experimental Design

Q. What strategies ensure robust data collection and reproducibility in studies involving this compound?

- Methodological Answer : Implement electronic lab notebooks (ELNs) with metadata tagging for traceability. Use cheminformatics platforms (e.g., ChemAxon) to catalog reaction conditions, yields, and spectral data. For reproducibility, adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) and validate key findings via round-robin testing across independent labs. Cross-check NMR assignments with databases (e.g., PubChem, HMDB) to avoid misannotation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.